molecular formula C10H8O3S B2706855 4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid CAS No. 128121-49-3

4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid

Cat. No.: B2706855
CAS No.: 128121-49-3
M. Wt: 208.23
InChI Key: FAIRORIZYRGTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid is a research chemical with the molecular formula C₁₀H₈O₃S and a molecular weight of 208.24 g/mol . This compound is primarily used in various research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by cyclization to form the benzothiopyran ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiopyrans .

Scientific Research Applications

4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-3-oxo-2H-1-benzothiopyran-6-carboxylic acid: Similar structure but different oxidation state.

    4-oxo-2,3-dihydro-4H-1-benzothiopyran 1-oxide: Contains an additional oxygen atom in the ring.

    3-oxo-3,4-dihydro-2H-benzo[b]thiazine-6-carboxylic acid 1,1-dioxide: Similar core structure with different functional groups.

Uniqueness

4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted research applications and the development of novel compounds .

Properties

IUPAC Name

4-oxo-2,3-dihydrothiochromene-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIRORIZYRGTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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